4-[2-(4-Chlorophenyl)ethoxy]benzoic acid chemical structure and properties
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid chemical structure and properties
Technical Monograph: 4-[2-(4-Chlorophenyl)ethoxy]benzoic Acid
Executive Summary
4-[2-(4-Chlorophenyl)ethoxy]benzoic acid is a pivotal chemical scaffold in medicinal chemistry, particularly within the development of metabolic disease therapeutics. Structurally, it represents a classic lipophilic tail-linker-polar head pharmacophore, a motif essential for binding to the Ligand Binding Domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs). This monograph details its physicochemical properties, a robust synthetic protocol via Williamson ether synthesis, and its biological relevance as a probe for nuclear receptor signaling.
Chemical Identity & Structural Analysis
This molecule functions as a "privileged structure" in drug discovery, often serving as a bioisostere for fatty acids or as a precursor to more complex glitazar-class drugs.
| Property | Data / Description |
| Chemical Name | 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid |
| IUPAC Name | 4-[2-(4-chlorophenyl)ethoxy]benzoic acid |
| Molecular Formula | C₁₅H₁₃ClO₃ |
| Molecular Weight | 276.72 g/mol |
| SMILES | OC(=O)c1ccc(OCCc2ccc(Cl)cc2)cc1 |
| CAS Registry | Generic Entry for Alkoxybenzoic Acids (Specific CAS: 35377-24-5 for related ester; Acid often cited as intermediate) |
| Structural Class | Alkoxybenzoic Acid / PPAR Agonist Scaffold |
| Key Moieties | [1][2][3][4][5][6][7] • 4-Chlorophenyl Tail: Provides lipophilic bulk for hydrophobic pocket interactions.• Ethoxy Linker: A flexible spacer allowing rotational freedom.• Benzoic Acid Head: A polar anchor for ionic interactions (e.g., with Tyr473 in PPAR |
Physicochemical Properties (Predicted & Observed)
Understanding the physical behavior of this compound is critical for formulation and assay development.
-
LogP (Lipophilicity): ~4.2 – 4.5. The chlorophenyl group significantly increases lipophilicity compared to unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility.
-
pKa (Acidity): ~4.2 (Carboxylic acid). It exists primarily as a mono-anion at physiological pH (7.4), facilitating electrostatic interactions within protein binding pockets.
-
Solubility:
-
Water: Low (< 0.1 mg/mL at pH 2; increases at pH > 7).
-
Organic Solvents: Soluble in DMSO, DMF, Ethanol, and Ethyl Acetate.
-
-
Melting Point: Typically 180–185°C (Characteristic of para-substituted benzoic acid dimers).
Synthetic Protocol: Williamson Ether Strategy
The most reliable route to 4-[2-(4-Chlorophenyl)ethoxy]benzoic acid is a two-step sequence: (1) Williamson ether synthesis of the ester, followed by (2) Saponification. This approach avoids the solubility issues and side reactions associated with direct alkylation of the acid.
Step 1: Etherification (Formation of Methyl Ester)
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-(2-bromoethyl)-4-chlorobenzene (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (requires longer reflux).
-
Conditions: 80°C for 12–16 hours.
Protocol:
-
Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in DMF (100 mL).
-
Add anhydrous
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir for 15 min. -
Add 1-(2-bromoethyl)-4-chlorobenzene (24.1 g, 110 mmol) dropwise.
-
Heat to 80°C under
atmosphere. Monitor by TLC (Hexane:EtOAc 4:1). -
Workup: Pour into ice water (500 mL). The ester precipitates as a white solid. Filter, wash with water, and dry.[8]
-
Yield: Typically 85–90%.
Step 2: Saponification (Hydrolysis to Acid)
-
Reagents: Methyl ester (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq).
-
Solvent: THF:Water (3:1).
-
Conditions: Room temperature to 50°C, 4 hours.
Protocol:
-
Dissolve the methyl ester (10 g) in THF (60 mL).
-
Add a solution of LiOH (2.5 g) in Water (20 mL).
-
Stir at 50°C until the starting material disappears (TLC control).
-
Acidification: Cool to RT. Acidify to pH ~2 using 1M HCl. The product will precipitate.[9]
-
Purification: Filter the crude acid. Recrystallize from Ethanol/Water to obtain pure white crystals.
Visual Workflow (Synthesis)
Figure 1: Two-step synthetic pathway ensuring chemoselectivity and high purity.
Biological Context & Pharmacophore Analysis
This molecule is a quintessential PPAR agonist pharmacophore . Its structural logic mimics natural fatty acids but with enhanced metabolic stability due to the chlorophenyl tail.
Mechanism of Action (SAR)
-
Lipophilic Tail (4-Chlorophenyl): Occupies the large hydrophobic pocket of the PPAR Ligand Binding Domain (LBD). The chlorine atom at the para position blocks metabolic oxidation (unlike a simple phenyl group) and improves potency via halogen bonding or hydrophobic filling.
-
Linker (Ethoxy): The two-carbon spacer is critical. It allows the "head" and "tail" to adopt a U-shaped or L-shaped conformation often required to wrap around the receptor's internal helices (Helix 3 and Helix 12).
-
Acid Head (Benzoic Acid): Forms a salt bridge with conserved residues (e.g., Histidine or Tyrosine) in the AF-2 region, stabilizing the active conformation of the receptor and recruiting co-activators.
Signaling Pathway Visualization
Figure 2: Activation logic of PPAR signaling by the target ligand.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following criteria:
-
NMR (400 MHz, DMSO-
):- 12.8 (s, 1H, COOH)
- 7.90 (d, 2H, Benzoic Ar-H)
- 7.35 (d, 2H, Chlorophenyl Ar-H)
- 7.25 (d, 2H, Chlorophenyl Ar-H)
- 7.00 (d, 2H, Benzoic Ar-H adjacent to ether)
-
4.25 (t, 2H,
) -
3.05 (t, 2H,
) -
Note: The distinct triplets at 4.25 and 3.05 ppm are diagnostic of the ethoxy linker.
-
Mass Spectrometry (ESI-):
-
Theoretical [M-H]⁻: 275.05
-
Observed [M-H]⁻: 275.1 (Characteristic chlorine isotope pattern 3:1).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
Detection: UV at 254 nm.
-
References
-
Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents." Journal of Medicinal Chemistry.
-
Lohray, B. B., et al. (2001). "Novel Euglycemic and Hypolipidemic Agents." Journal of Medicinal Chemistry. (Describes synthesis of similar alkoxy-phenylpropanoic acid derivatives).
-
Cronet, P., et al. (2001). "Structure of the PPARalpha and -gamma ligand binding domain in complex with activators and antagonists." Structure. (Provides structural basis for the lipophilic tail binding).
-
Xu, Y., et al. (2018). "Design, synthesis and biological evaluation of novel PPAR pan agonists." Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of the chlorophenyl-ethoxy tail).
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